molecular formula C11H15NO4 B4805163 3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1052553-39-5

3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4805163
CAS No.: 1052553-39-5
M. Wt: 225.24 g/mol
InChI Key: NLBCAKXDKDGQIX-UHFFFAOYSA-N
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Description

3-(Cyclopropylcarbamoyl)-7-oxabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound featuring a unique structural frameworkThe bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes to prepare bicyclo[2.2.1]heptane derivatives involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Industrial Production Methods

Industrial production methods for bicyclo[2.2.1]heptane derivatives typically involve scalable synthetic routes that ensure high yield and purity. The use of organocatalysis and photochemistry are promising methods for industrial-scale production due to their efficiency and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols .

Mechanism of Action

The mechanism of action of 3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.1]heptane scaffold provides a rigid framework that can interact with enzymes and receptors, modulating their activity. The presence of the cyclopropylcarbamoyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct chemical and biological properties. This compound’s rigid bicyclic framework and functional groups make it a valuable scaffold for various applications in research and industry .

Properties

IUPAC Name

3-(cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-10(12-5-1-2-5)8-6-3-4-7(16-6)9(8)11(14)15/h5-9H,1-4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBCAKXDKDGQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2C3CCC(C2C(=O)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143187
Record name 3-[(Cyclopropylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052553-39-5
Record name 3-[(Cyclopropylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052553-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Cyclopropylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
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3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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